2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline
Übersicht
Beschreibung
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of bromine and chlorine atoms attached to a tetrahydroquinoxaline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline typically involves the bromination and chlorination of a tetrahydroquinoxaline precursor. One common method includes the reaction of 1,2,3,4-tetrahydroquinoxaline with bromine and chlorine under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing appropriate catalysts and reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different tetrahydroquinoxaline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various tetrahydroquinoxaline derivatives with different substitution patterns.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-1,4-naphthoquinone: Similar in structure but with a naphthoquinone core.
2,6-Dichloro-1,4-benzoquinone: Contains chlorine atoms but has a benzoquinone core.
2,3,6-Trichloro-1,4-benzoquinone: Another chlorinated quinone derivative.
Uniqueness
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on a tetrahydroquinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biologische Aktivität
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline (DBDCTQ) is a synthetic compound belonging to the class of tetrahydroquinoxalines. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various cellular processes. This article synthesizes current research findings regarding the biological activity of DBDCTQ, including its mechanisms of action, efficacy against cancer cell lines, and other pharmacological properties.
- Molecular Formula : C8H6Br2Cl2N2
- Molecular Weight : 360.861 g/mol
- CAS Number : 239095-84-2
DBDCTQ has been investigated for its role as a potential inhibitor of key cellular pathways. Research indicates that compounds within the tetrahydroquinoxaline class can inhibit the NF-κB transcriptional activity, which is crucial in inflammatory responses and cancer progression. Specifically, DBDCTQ may exert its effects by modulating signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of DBDCTQ against various human cancer cell lines. For instance:
- In Vitro Studies : DBDCTQ exhibited significant cytotoxicity against several cancer cell lines such as NCI-H23 (lung cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .
Mechanistic Insights
- NF-κB Inhibition : DBDCTQ has been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation by disrupting the IKK complex formation, leading to reduced transcription of pro-inflammatory cytokines .
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells without triggering apoptosis, suggesting a unique mechanism that could be exploited for therapeutic purposes .
Structure-Activity Relationship (SAR)
The biological activity of DBDCTQ can be attributed to its unique chemical structure. Modifications on the tetrahydroquinoxaline ring influence its potency and selectivity:
- Substituents : The presence of bromine and chlorine atoms at specific positions enhances binding affinity to target proteins involved in cell cycle regulation and apoptosis.
- Comparative Analysis : Other derivatives lacking these halogen substitutions showed significantly reduced activity against cancer cell lines .
Case Studies
Several case studies have documented the efficacy of DBDCTQ in preclinical models:
- Study on Colon Cancer : In a study focusing on HT-29 colon cancer cells, DBDCTQ demonstrated over 50% inhibition at concentrations as low as 10 µM after 48 hours of treatment .
- Combination Therapy : Preliminary results suggest that DBDCTQ may enhance the efficacy of existing chemotherapeutics when used in combination therapy, potentially overcoming drug resistance observed in certain cancer types .
Eigenschaften
IUPAC Name |
2,3-dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2Cl2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2,7-8,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOASEPGDQTBCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(C(N2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693357 | |
Record name | 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239095-84-2 | |
Record name | 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.